5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene
Description
Properties
IUPAC Name |
1-chloro-3-fluoro-5-(4-methylpent-4-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF/c1-9(2)4-3-5-10-6-11(13)8-12(14)7-10/h6-8H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVSGYDYYOPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210479 | |
| Record name | Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-51-1 | |
| Record name | Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-fluoro-5-(4-methyl-4-penten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route via Suzuki-Miyaura Coupling
Overview:
The most prominent method for synthesizing this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which couples a halogenated aromatic precursor with an alkenyl or alkyl boronic acid derivative. This approach offers high selectivity, yield, and adaptability for large-scale production.
- Starting materials:
- 3-Chloro-5-fluorophenyl halide (e.g., 3-chloro-5-fluorophenyl bromide or iodide)
- 2-Methyl-1-pentene or its suitable precursor (e.g., 2-methyl-1-pentene-3-yl boronic acid)
- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: Toluene, ethanol, or a mixture with water
- Temperature: 80–120°C
- Duration: 4–12 hours
- Atmosphere: Inert (nitrogen or argon)
Process:
The halogenated phenyl derivative reacts with the boronic acid derivative under catalytic conditions, forming the biphenyl intermediate with the desired substituents. This method ensures regioselectivity and functional group tolerance, crucial for complex molecules.
Olefin Formation via Wittig or Horner–Wadsworth–Emmons (HWE) Reactions
Overview:
To introduce the pentene chain with the methyl substitution, olefin-forming reactions such as Wittig or HWE are employed. These reactions enable the construction of the terminal alkene with high stereoselectivity.
- Starting materials:
- Phosphonium salts (Wittig reagents) or phosphonate esters (HWE reagents) bearing the desired alkene moiety
- Aldehydes or ketones derived from the aromatic coupling step
- Conditions:
- Solvent: Tetrahydrofuran (THF) or dichloromethane
- Temperature: Usually 0°C to room temperature
- Reflux conditions may be used for certain variants
Process:
The phosphonium or phosphonate reagents react with aldehyde intermediates to form the terminal alkene, completing the molecular framework of the target compound.
Alternative Routes: Friedel–Crafts Alkylation and Direct Functionalization
Overview:
In some cases, a direct Friedel–Crafts alkylation approach can be utilized, where chlorinated or fluorinated aromatic compounds are alkylated with suitable olefin precursors in the presence of Lewis acids like aluminum chloride.
- Less regioselectivity
- Possible polyalkylation
- Typically less favored for complex substitution patterns
Data Table: Comparative Analysis of Preparation Methods
| Method | Key Reagents | Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated aromatic + Boronic acid | Pd catalysts | 80–120°C, inert atmosphere | High selectivity, scalable | Requires multiple purification steps |
| Olefin Formation (Wittig/HWE) | Phosphonium salts or phosphonates + aldehyde | None (base catalyzed) | 0–25°C, reflux | Stereoselectivity, high yield | Sensitive to moisture, requires precursor synthesis |
| Friedel–Crafts Alkylation | Aromatic halides + olefin | Lewis acids (AlCl₃) | Reflux, inert atmosphere | Direct, straightforward | Low regioselectivity, polyalkylation risk |
Notes on Industrial Scalability and Reaction Optimization
- Catalyst Loading: Optimized to reduce costs while maintaining high yield and selectivity.
- Solvent Choice: DMF or N,N-dimethylacetamide (DMAC) preferred for fluorination steps due to high boiling points and polarity.
- Temperature Control: Critical in fluorination and coupling steps to prevent side reactions and optimize yield.
- Purification: Distillation, recrystallization, and chromatography are employed at various stages to ensure product purity exceeding 99%.
Research Findings and Literature Insights
- The synthesis of fluorinated aromatic compounds often leverages fluorination reagents such as potassium fluoride (KF) under mild, controlled conditions, facilitating regioselective fluorination on aromatic rings.
- The use of palladium-catalyzed cross-coupling reactions has been extensively documented for constructing complex aromatic-alkene frameworks with high efficiency and functional group tolerance.
- Olefin formation via Wittig or HWE reactions remains a reliable method for introducing the terminal double bond with control over stereochemistry, crucial for biological activity and further functionalization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator of these targets, depending on the context of its use .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Potential Applications |
|---|---|---|---|---|---|
| 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene | C₁₂H₁₂ClF | 210.67 | 3-Cl,5-F-phenyl; 2-methyl | Electrophilic addition, polymerization | Agrochemical intermediates |
| 3-(3-Chloro-5-fluorophenyl)benzaldehyde | C₁₃H₈ClFO | 234.65 | 3-Cl,5-F-phenyl; aldehyde | Nucleophilic addition | Synthetic precursor |
| 1-Chloro-5-methoxy-2-pentene | C₆H₁₁ClO | 134.45 | Cl; methoxy | SN1 reactions, elimination | Solvent, polymer feedstock |
| 6-(3-Chloro-5-fluorophenyl)-1H-pyridin-2-one | C₁₁H₇ClFNO | 223.63 | 3-Cl,5-F-phenyl; pyridinone | Hydrogen bonding, enzyme inhibition | Pharmaceutical candidates |
Biological Activity
5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C11H12ClF
- Molecular Weight: 216.67 g/mol
- Structural Features: The compound features a chloro and a fluoro substituent on a phenyl ring, which is connected to a pentene chain. This unique substitution pattern enhances its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Reagents: The reaction may utilize chlorinated pentene precursors and 3-chloro-5-fluorophenyl derivatives.
- Conditions: Common conditions include the use of palladium catalysts under inert atmospheres to ensure high yields and purity.
- Methods: Techniques such as distillation and recrystallization are employed for purification.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- L1210 Mouse Leukemia Cells: The compound showed potent inhibition of cell proliferation, with IC50 values in the nanomolar range, suggesting strong cytotoxic effects against cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction: The chloro and fluoro groups enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.
- Signal Transduction Pathways: It may influence various signaling pathways associated with cell proliferation and apoptosis.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-fluorophenylboronic acid | Boronic acid group instead of pentene | Moderate anticancer activity |
| 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene | Similar structure with different substitution | Promising as a pharmaceutical intermediate |
Study on Anticancer Activity
A study published in PubMed evaluated the growth inhibitory activity of various analogues related to this compound against L1210 cells. The results indicated that these compounds exhibited substantial growth inhibition, confirming the potential of this class of compounds in cancer therapy .
Exploration in Drug Development
In medicinal chemistry, this compound is being explored as a lead candidate for developing drugs targeting specific biological pathways involved in cancer progression and microbial resistance.
Q & A
Basic Research Questions
What are the established synthetic routes for 5-(3-Chloro-5-fluorophenyl)-2-methyl-1-pentene, and how can researchers optimize reaction yields?
The compound can be synthesized via olefin dimerization followed by functionalization. For example, analogous methods involve propene dimerization to form 2-methyl-1-pentene intermediates, which are then coupled with aryl halides like 3-chloro-5-fluorophenyl derivatives via cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) . Optimization strategies include:
- Catalyst selection : Palladium-based catalysts with bulky phosphine ligands improve regioselectivity.
- Temperature control : Lower temperatures (e.g., 60–80°C) minimize side reactions like isomerization.
- Purification : Column chromatography with hexane/ethyl acetate gradients (8:2 ratio) isolates the target compound efficiently.
What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chloro/fluoro aromatic protons at δ 7.2–7.5 ppm, olefinic protons at δ 5.1–5.3 ppm). F NMR confirms fluorine substitution .
- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns to verify molecular weight (e.g., base peak at m/z 224 for the parent ion).
- FT-IR : Absorbance bands for C-Cl (550–650 cm) and C-F (1100–1200 cm) confirm functional groups.
How can researchers validate the stereochemical purity of this compound?
- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (95:5) to resolve enantiomers.
- Polarimetry : Measure optical rotation (e.g., [α] = +15° to +20° for the desired isomer).
- X-ray crystallography : Single-crystal analysis (via SHELXL or ORTEP-3) provides definitive stereochemical assignments .
Advanced Research Questions
What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G(d) level calculations predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), explaining reactivity toward electrophiles .
- Molecular Dynamics (MD) : Simulate solvation effects in toluene or DMF to optimize reaction conditions.
- QSPR modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with physicochemical properties like logP (predicted ~3.2) .
How can conflicting crystallographic data on analogous compounds inform refinement protocols for this molecule?
Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-F distances) may arise from data resolution or refinement software . Best practices include:
- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts.
- Software cross-validation : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs .
- Twinned data handling : Use SHELXD for deconvolution of overlapping reflections .
What strategies resolve contradictions in reaction mechanisms proposed for aryl-olefin coupling steps?
Mechanistic debates (e.g., radical vs. polar pathways) can be addressed via:
- Isotopic labeling : O or H tracing to track bond formation.
- Kinetic isotope effects (KIE) : Compare values; KIE > 1 suggests radical intermediates.
- In situ spectroscopy : React-IR or EPR monitors transient species during coupling .
How does steric hindrance from the 2-methyl group influence regioselectivity in further derivatization?
The 2-methyl group directs electrophilic attacks to the less hindered terminal olefin . Experimental evidence includes:
- Epoxidation : mCPBA reacts preferentially at the terminal double bond (yield >80% vs. <10% for internal position).
- Hydroboration : Anti-Markovnikov addition dominates (9-BBN gives >90% secondary alcohol). Computational steric maps (e.g., using MOE) visualize accessible reaction sites .
Methodological Recommendations
- Data triangulation : Combine NMR, X-ray, and computational data to validate structural hypotheses .
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to mitigate batch variability.
- Open-source tools : Utilize CCDC Mercury for crystallographic visualization and Gaussian for DFT workflows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
